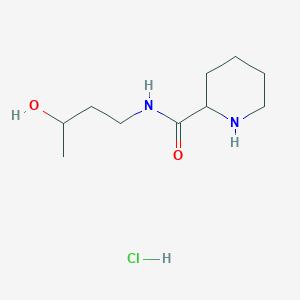![molecular formula C16H16FNO4S B1398510 N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine CAS No. 1562441-57-9](/img/structure/B1398510.png)
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine
Übersicht
Beschreibung
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine is a useful research compound. Its molecular formula is C16H16FNO4S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Imaging and Parkinson’s Disease
PET studies using fluorinated analogs of alanine, such as [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), have significantly advanced our understanding of Parkinson’s disease. FDOPA is used in positron emission tomography (PET) to assess nigrostriatal degeneration, a hallmark of Parkinson’s disease. The kinetic analysis of FDOPA-PET recordings is complex but provides valuable insights into the brain's dopamine system, its role in personality, healthy aging, and the pathophysiology of Parkinson's disease and schizophrenia (Kumakura & Cumming, 2009).
Role of β-Alanine in Plants
β-Alanine, an amino acid related to alanine, plays critical roles beyond protein synthesis in plants. It is involved in the synthesis of compounds that protect plants from herbivory, microbial attack, and abiotic stresses. β-Alanine is also crucial for the synthesis of pantothenate (vitamin B5), coenzyme A, and acyl carrier protein, highlighting the extensive roles of non-proteinogenic amino acids in plant biology and stress responses (Parthasarathy, Savka, & Hudson, 2019).
Sulfa Drug Analogs and Biological Activity
Research on N-sulfonylamino azines, which share structural motifs with N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, has demonstrated their significant biological activities. These compounds exhibit a range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Their development has opened new avenues for treating neurological disorders, such as epilepsy and schizophrenia, highlighting the therapeutic potential of sulfonyl-containing compounds (Elgemeie, Azzam, & Elsayed, 2019).
Eigenschaften
IUPAC Name |
(2S)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-11-3-9-15(10-4-11)23(21,22)18(12(2)16(19)20)14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZHVFHEFSHFKV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


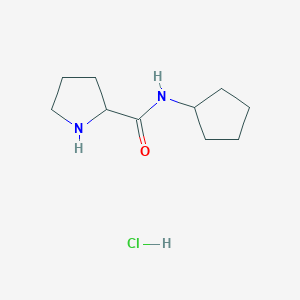
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)

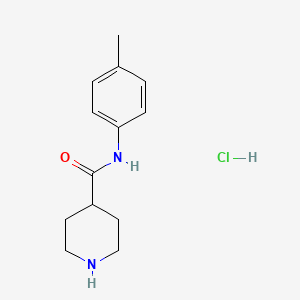
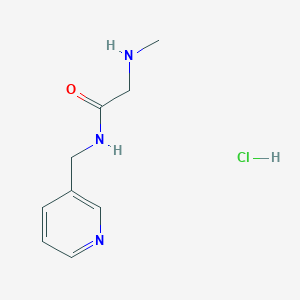

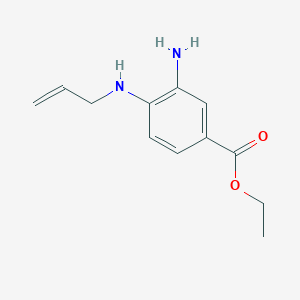
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)
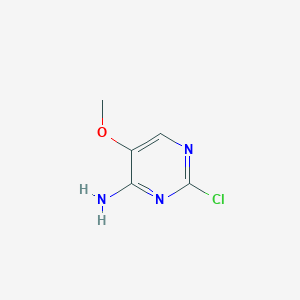
![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)
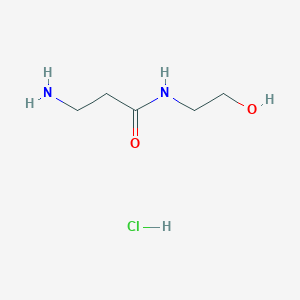
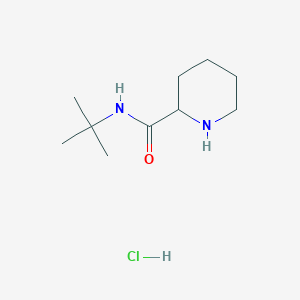
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
